Cas no 880869-90-9 (ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate)

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate is a brominated quinolizine derivative with a reactive ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure features a 4-oxo-quinolizine core, which is a scaffold of interest in medicinal chemistry due to its potential biological activity. The bromine substituent at the 7-position enhances its utility in cross-coupling reactions, enabling further functionalization. The ethyl carboxylate group provides additional reactivity for derivatization or hydrolysis. This compound is particularly useful in the development of heterocyclic compounds, serving as a precursor for the synthesis of more complex molecules with potential applications in drug discovery and material science.
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate structure
880869-90-9 structure
Product name:ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
CAS No:880869-90-9
MF:C12H10NO3Br
Molecular Weight:296.117
MDL:MFCD30481263
CID:4284136
PubChem ID:58626759

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 4H-Quinolizine-3-carboxylic acid, 7-bromo-4-oxo-, ethyl ester
    • ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
    • Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
    • P18059
    • CS-0130581
    • ethyl7-bromo-4-oxo-quinolizine-3-carboxylate
    • PB43684
    • MFCD30481263
    • SCHEMBL13316524
    • 880869-90-9
    • BS-45714
    • ethyl 7-bromo-4-oxoquinolizine-3-carboxylate
    • ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
    • MDL: MFCD30481263
    • インチ: InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3
    • InChIKey: OUZOCSVCKMHBGU-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1C(=O)N2C(C=CC(Br)=C2)=CC=1

計算された属性

  • 精确分子量: 294.98441g/mol
  • 同位素质量: 294.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 500
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 46.6Ų

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB535048-1g
Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate; .
880869-90-9
1g
€743.40 2024-08-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107682-100mg
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 94% HPLC
100mg
¥1002 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95727-25G
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 97%
25g
¥ 21,120.00 2023-04-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107682-250mg
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 94% HPLC
250mg
¥1704 2023-09-07
eNovation Chemicals LLC
D630236-1G
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 97%
1g
$395 2024-07-21
eNovation Chemicals LLC
D630236-250mg
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 97%
250mg
$165 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201221-25g
Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
880869-90-9 94% HPLC
25g
¥34560.00 2024-04-27
A2B Chem LLC
BA06360-1g
Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 94% HPLC
1g
$380.00 2024-04-19
eNovation Chemicals LLC
Y1225456-5g
ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
880869-90-9 95%
5g
$1160 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95727-500.0mg
ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
880869-90-9 97%
500.0mg
¥1405.0000 2024-07-20

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate 関連文献

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylateに関する追加情報

Ethyl 7-Bromo-4-Oxo-Quinolizine-3-Carboxylate: A Comprehensive Overview

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, with the CAS number 880869-90-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinolizine family, which has been extensively studied due to its unique structural properties and potential bioactive characteristics. The molecule features a quinolizine ring system with substituents at positions 3 and 7, including a bromine atom at position 7 and an ethyl carboxylate group at position 3. These structural elements contribute to its intriguing chemical behavior and biological activity.

The quinolizine core of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate is a bicyclic structure consisting of two fused rings: a benzene ring and a pyridine-like ring. The presence of the bromine atom at position 7 introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Additionally, the ethyl carboxylate group at position 3 adds versatility to the molecule, potentially enhancing its solubility and bioavailability.

Recent studies have highlighted the potential of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate in various applications, particularly in drug discovery and development. Researchers have explored its role as a precursor for synthesizing more complex bioactive molecules. For instance, the compound has been utilized in the construction of heterocyclic frameworks that exhibit promising anti-inflammatory and anticancer properties.

The synthesis of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate involves a series of well-defined organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. These reactions are carefully optimized to ensure high yields and purity of the final product. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has further enhanced the efficiency of these processes.

In terms of biological activity, ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate has demonstrated moderate inhibitory effects against several enzymes associated with inflammatory diseases. This suggests its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, preliminary studies indicate that the compound may possess cytotoxic activity against certain cancer cell lines, making it a candidate for further exploration in oncology research.

The structural versatility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate also makes it an attractive substrate for chemical modifications. By altering substituents on the quinolizine ring or modifying the carboxylic acid group, researchers can tailor the compound's properties to suit specific therapeutic needs. For example, introducing additional functional groups could enhance its binding affinity to target proteins or improve its pharmacokinetic profile.

In conclusion, ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, with CAS number 880869-90-9, is a multifaceted compound with significant potential in drug discovery and organic synthesis. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for researchers in various scientific disciplines.

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